3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-24(21,13-5-2-1-3-6-13)19-9-8-12(11-19)15-17-16(23-18-15)14-7-4-10-22-14/h1-7,10,12H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBPHLHDHYTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the furan ring, followed by the introduction of the pyrrolidine and oxadiazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, industrial synthesis might employ alternative solvents and catalysts that are more environmentally friendly and economically viable.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring demonstrates susceptibility to nucleophilic attack at position 3 or 5, depending on electronic effects from substituents.
Mechanistic Insight : Electron-withdrawing benzenesulfonyl group enhances electrophilicity at position 3, facilitating nucleophilic displacement .
Electrophilic Substitution at the Furan Ring
The furan-2-yl group participates in electrophilic aromatic substitution (EAS) at position 5:
Reductive Modifications
The sulfonamide and oxadiazole moieties undergo selective reduction:
Caution : Over-reduction of the oxadiazole ring may lead to decomposition .
Cycloaddition Reactions
The oxadiazole and furan rings participate in dipolar cycloadditions:
| Reaction Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Nitrile oxide | RT, CH₂Cl₂ | Isoxazoline-oxadiazole hybrid | Bioactive scaffold | |
| Azide | Cu(I), 60°C | Triazole-linked conjugate | Click chemistry applications |
Oxidative Transformations
Controlled oxidation targets sulfur and nitrogen centers:
Stability and Degradation
Critical stability data under varying conditions:
Synthetic Utility
Key intermediates derived from this compound:
| Derivative | Synthetic Route | Biological Activity | Reference |
|---|---|---|---|
| Thiol analogs | CS₂/KOH, EtOH reflux | Anticancer (IC₅₀: 2.1–4.3 μM) | |
| Schiff bases | Aromatic aldehydes, EtOH | Antimicrobial (MIC: 8–32 μg/mL) |
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of oxadiazole derivatives, including those similar to 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole. Research indicates that these compounds can effectively inhibit the growth of pathogenic fungi such as Fusarium graminearum and Rhizoctonia solani, which are responsible for significant agricultural losses.
In one study, various oxadiazole derivatives were tested against these fungi using a mycelium growth rate method. The results demonstrated significant inhibition rates, suggesting that these compounds could serve as effective antifungal agents in agricultural applications .
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively researched. Compounds featuring this scaffold have shown promising activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The introduction of electron-withdrawing groups on the aromatic ring has been linked to enhanced biological activity.
In a comparative study of several oxadiazole derivatives, the compound exhibited notable antiproliferative effects with IC50 values indicating significant potency against cancer cells. For example, some derivatives demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Summary
Mechanism of Action
The mechanism by which 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit certain enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Oxadiazoles
Key structural variations among 1,2,4-oxadiazole derivatives include substitutions at positions 3 and 5, modifications to the pyrrolidine ring, and the inclusion of sulfonyl or fluorinated groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity: The 4-pyridyl group in compound 1a likely enhances antiviral activity through hydrogen bonding with viral protease active sites, whereas the furan-2-yl group in the target compound may prioritize interactions with hydrophobic pockets.
Sulfonyl vs. Carbonyl Groups :
Biological Activity
The compound 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, anticancer properties, and other pharmacological effects.
Chemical Structure and Synthesis
The molecular formula of the compound is . The structure features a pyrrolidine ring substituted with a benzenesulfonyl group and an oxadiazole moiety linked to a furan ring. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.37 g/mol |
| Functional Groups | Oxadiazole, Furan, Pyrrolidine |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including the compound . In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating several oxadiazole derivatives, including This compound , the following results were observed:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer)
- IC50 Values :
- MDA-MB-231: 10 µM led to a cell viability reduction of approximately 39.9% after 24 hours.
- HT-29: Similar reductions were noted with varying concentrations (10 µM and 50 µM) leading to significant apoptosis induction.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | % Viability Reduction (24h) | Apoptosis Induction (%) |
|---|---|---|---|
| MDA-MB-231 | 10 | 39.9 | 51.2 |
| HT-29 | Varies | 64.0 - 73.2 | Not specified |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analysis indicated increased apoptotic cells compared to untreated controls.
- Cell Cycle Arrest : The compound caused an increase in G0/G1 phase cells while decreasing those in the S phase.
- Protein Expression Modulation : Western blot analyses revealed upregulation of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways.
Other Pharmacological Effects
Beyond its anticancer properties, compounds similar to This compound have been evaluated for additional pharmacological activities:
- Antibacterial Activity : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 10.8 to 111.3 μM.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves cyclization of amidoxime intermediates with carboxylic acid derivatives. Key steps include:
- Reaction Conditions : Use reflux conditions (~80°C) in polar aprotic solvents (e.g., DMF or DMSO) with coupling agents like EDCI or HATU .
- Catalysts : Cs₂CO₃ or triethylamine can promote nucleophilic substitution at the pyrrolidine sulfonyl group .
- Purification : Flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) achieves >95% purity. For enantioselective synthesis, iridium catalysts under mild conditions (50°C in DME) yield high enantiomeric excess (ee >97%) .
| Key Parameter | Optimized Condition | Reference |
|---|---|---|
| Temperature | 80°C (reflux) | |
| Solvent | DMF or DMSO | |
| Catalyst | Cs₂CO₃ | |
| Enantioselectivity | 97% ee (iridium-catalyzed amination) |
Q. How is structural characterization performed for this compound?
Methodological Answer: Multi-modal spectroscopic and chromatographic analyses are critical:
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., furan C-H coupling at δ 6.3–7.2 ppm, oxadiazole ring carbons at δ 160–170 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .
- Chirality : Supercritical fluid chromatography (SFC) with chiral columns resolves enantiomers .
Q. What preliminary biological screening assays are relevant for this compound?
Methodological Answer: Initial screens focus on enzyme inhibition and cytotoxicity:
- Enzyme Targets : COX-2, 5-LOX, or GSK-3β inhibition assays using fluorogenic substrates .
- Cell-Based Assays : MTT or apoptosis assays (e.g., caspase-3 activation in T47D breast cancer cells) .
- Dosage : IC₅₀ values typically range 1–10 µM for active derivatives .
Advanced Research Questions
Q. How do substituent variations on the pyrrolidine or furan rings affect bioactivity?
Methodological Answer: Systematic structure-activity relationship (SAR) studies reveal:
- Pyrrolidine Modifications : Bulky groups (e.g., benzenesulfonyl) enhance metabolic stability but reduce solubility. Smaller substituents (e.g., methyl) improve bioavailability .
- Furan Modifications : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing enzyme binding .
- Data Example : Replacing 3-chlorothiophene with pyridyl in oxadiazole derivatives boosted apoptosis induction (EC₅₀ from 5 µM to 0.8 µM) .
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Benzenesulfonyl (pyrrolidine) | ↑ Metabolic stability, ↓ solubility | |
| 3-Chlorothiophene (furan) | ↑ Apoptosis (EC₅₀ = 5 µM) |
Q. How can computational methods predict binding modes to molecular targets?
Methodological Answer: Molecular docking and dynamics simulations guide target identification:
- Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a target for related oxadiazoles .
- DFT Calculations : Predict charge distribution (e.g., oxadiazole ring as electron-deficient center) and optimize geometry for docking .
- Software Tools : AutoDock Vina or Schrödinger Suite assess binding affinity to kinases or GPCRs .
Q. How to resolve contradictions in biological activity data across cell lines?
Methodological Answer: Discrepancies may arise from cell-specific expression of targets:
- Mechanistic Studies : Use siRNA knockdown (e.g., TIP47 in MX-1 tumor models) to confirm on-target effects .
- Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels to rule out pharmacokinetic variability .
- Pathway Analysis : RNA-seq identifies differentially expressed genes in responsive vs. resistant lines (e.g., p53 status in apoptosis) .
Data Contradictions and Validation
Q. Why do some studies report high in vitro activity but low in vivo efficacy?
Methodological Answer: Common issues include poor pharmacokinetics:
- Solubility : LogP >4 (predicted for this compound) suggests limited aqueous solubility. Use nanoformulations (e.g., liposomes) to improve bioavailability .
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) identify vulnerable sites (e.g., furan oxidation). Introduce deuterium or fluorine to block metabolism .
Key Research Tools
- Analytical : SFC for enantiopurity , HRMS for exact mass .
- Biological : Caspase-3/7 assays for apoptosis , kinase profiling panels .
- Computational : DFT for orbital interactions , molecular docking for target prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
